molecular formula C21H13ClFN3O2 B11303756 2-chloro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

2-chloro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide

Cat. No.: B11303756
M. Wt: 393.8 g/mol
InChI Key: RTAJICZDMQFFNE-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzamide core substituted with a chloro group and a phenyl ring attached to an oxadiazole moiety. The presence of the fluorophenyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring is synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Coupling with Fluorophenyl Group: : The oxadiazole intermediate is then coupled with a fluorophenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. These reactions often require bases like potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF).

  • Formation of Benzamide: : The final step involves the reaction of the substituted oxadiazole with 2-chlorobenzoyl chloride in the presence of a base like triethylamine (Et₃N) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions, especially under basic conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Oxidized forms of the oxadiazole ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and the fluorophenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide
  • 2-chloro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propionamide

Uniqueness

Compared to similar compounds, 2-chloro-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzamide core, as opposed to acetamide or propionamide, may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C21H13ClFN3O2

Molecular Weight

393.8 g/mol

IUPAC Name

2-chloro-N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C21H13ClFN3O2/c22-17-7-3-1-5-15(17)20(27)24-18-8-4-2-6-16(18)21-25-19(26-28-21)13-9-11-14(23)12-10-13/h1-12H,(H,24,27)

InChI Key

RTAJICZDMQFFNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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